molecular formula C22H29N5O2 B2507458 3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844828-65-5

3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2507458
CAS RN: 844828-65-5
M. Wt: 395.507
InChI Key: VZDIVMAYFKDKIT-UHFFFAOYSA-N
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Description

3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound that belongs to the family of purines. It is commonly known as "PDD" and has been of significant interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of PDD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and cell proliferation. PDD has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. It has also been found to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine.
Biochemical and Physiological Effects:
PDD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PDD has also been found to inhibit the migration and invasion of cancer cells. In addition, PDD has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using PDD in lab experiments is its relatively simple synthesis method. PDD can be synthesized in a few steps with a moderate yield. Another advantage is its broad range of potential applications in the field of medicinal chemistry. However, one limitation of using PDD in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on PDD. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study the mechanism of action of PDD in more detail to better understand its effects on DNA synthesis and cell proliferation. Additionally, future research could focus on developing more efficient synthesis methods for PDD and improving its solubility in water to make it more practical for use in lab experiments.

Synthesis Methods

The synthesis of PDD involves a multi-step process that starts with the reaction of 2,6-dichloropurine with hexylamine to form the corresponding hexylamino derivative. The hexylamino derivative is then reacted with 1,7-dimethylxanthine in the presence of a palladium catalyst to yield the desired PDD compound. The yield of the final product is around 40%, and the purity can be improved by recrystallization.

Scientific Research Applications

PDD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. PDD has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In addition, PDD has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

CAS RN

844828-65-5

Molecular Formula

C22H29N5O2

Molecular Weight

395.507

IUPAC Name

3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H29N5O2/c1-4-5-6-10-13-25-20(28)18-19(24(3)22(25)29)23-21-26(14-16(2)15-27(18)21)17-11-8-7-9-12-17/h7-9,11-12,16H,4-6,10,13-15H2,1-3H3

InChI Key

VZDIVMAYFKDKIT-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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